molecular formula C9H15NO2 B11768717 (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate

(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate

Katalognummer: B11768717
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: KRURNZGDUICNNP-BWZBUEFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4S,7R)-rel-ethyl 2-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate with specific reagents under controlled conditions. The exact synthetic route can vary, but it often includes steps such as cyclization and esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate: A similar compound with a methyl group instead of an ethyl group.

    Ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate: Lacks the specific stereochemistry of (1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate.

Uniqueness

The uniqueness of (1R,4S,7R)-rel-ethyl 2-azabicyclo[221]heptane-7-carboxylate lies in its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with biological targets

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1

InChI-Schlüssel

KRURNZGDUICNNP-BWZBUEFSSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1[C@@H]2CC[C@H]1NC2

Kanonische SMILES

CCOC(=O)C1C2CCC1NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.